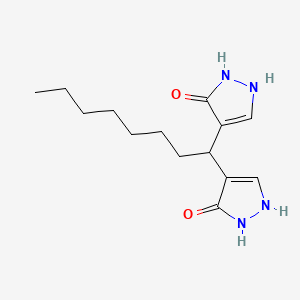![molecular formula C21H34O2 B14408110 Octyl 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 82859-85-6](/img/structure/B14408110.png)
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate is an ester compound with the molecular formula C21H34O2 . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular ester is derived from the combination of an octyl group and a propanoate group attached to a phenyl ring with a 2-methylpropyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-[4-(2-methylpropyl)phenyl]propanoate typically involves the esterification reaction between an alcohol and a carboxylic acid. In this case, octanol reacts with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Octanol and 2-[4-(2-methylpropyl)phenyl]propanoic acid.
Reduction: Octanol and the corresponding alcohol from the ester group.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Used in the formulation of perfumes, flavoring agents, and other consumer products.
Wirkmechanismus
The mechanism of action of Octyl 2-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The ester linkage can also be involved in the formation of hydrogen bonds and other interactions with proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor used in perfumes and flavoring agents.
Methyl butyrate: Another ester with a fruity odor used in the food industry.
Isopropyl benzoate: An ester with a similar aromatic structure used in various applications.
Uniqueness
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate is unique due to its specific structure, which combines an octyl group with a phenyl ring substituted with a 2-methylpropyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in perfumes, flavoring agents, and scientific research .
Eigenschaften
CAS-Nummer |
82859-85-6 |
|---|---|
Molekularformel |
C21H34O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
octyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C21H34O2/c1-5-6-7-8-9-10-15-23-21(22)18(4)20-13-11-19(12-14-20)16-17(2)3/h11-14,17-18H,5-10,15-16H2,1-4H3 |
InChI-Schlüssel |
MKLFYFVVXDTVGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





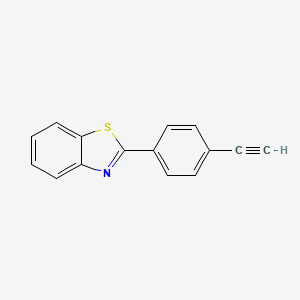
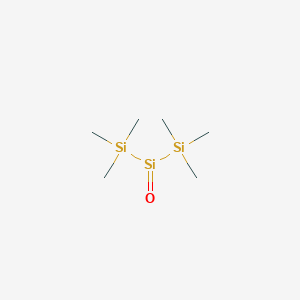

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
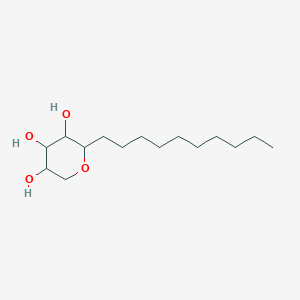
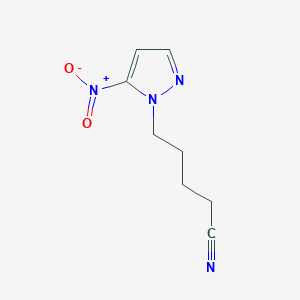


![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
